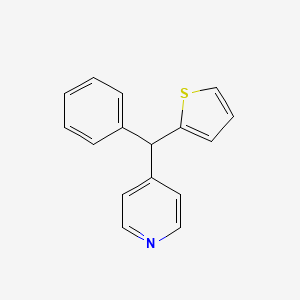

4-(phenyl-2-thienylmethyl)Pyridine

Beschreibung

4-(Phenyl-2-thienylmethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a phenyl group and a 2-thienylmethyl moiety. For example, describes the synthesis of pyridine derivatives using phenyl thiourea and aromatic amines in alcoholic KOH, which could be adapted for introducing thiophene substituents .

Key physicochemical properties inferred from structurally similar compounds (e.g., pyridines with aryl or heteroaryl substituents) include a molecular weight range of 237–545 g/mol and melting points between 268–287°C .

Eigenschaften

Molekularformel |

C16H13NS |

|---|---|

Molekulargewicht |

251.3 g/mol |

IUPAC-Name |

4-[phenyl(thiophen-2-yl)methyl]pyridine |

InChI |

InChI=1S/C16H13NS/c1-2-5-13(6-3-1)16(15-7-4-12-18-15)14-8-10-17-11-9-14/h1-12,16H |

InChI-Schlüssel |

CEJJXEINFZHWSR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C2=CC=NC=C2)C3=CC=CS3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenyl-2-thienylmethyl)Pyridine can be achieved through several methods. One common approach involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia, forming 1,4-dihydropyridines, which are then oxidized to yield pyridine derivatives . Another method involves the use of Grignard reagents, where the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride or DMF yields substituted pyridines .

Industrial Production Methods

Industrial production of 4-(phenyl-2-thienylmethyl)Pyridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, is common in industrial settings due to their efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-(phenyl-2-thienylmethyl)Pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxides.

Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as manganese dioxide for oxidation reactions.

Reducing agents: Such as sodium borohydride for reduction reactions.

Catalysts: Such as palladium or nickel catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the phenyl or thienyl rings, enhancing their chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

4-(phenyl-2-thienylmethyl)Pyridine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Industry: Utilized in the development of new materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of 4-(phenyl-2-thienylmethyl)Pyridine involves its interaction with specific molecular targets and pathways. For example, in its anticancer applications, the compound may inhibit the activity of certain kinases, leading to the disruption of cancer cell signaling pathways and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Table 1 highlights structural differences between 4-(phenyl-2-thienylmethyl)pyridine and analogous pyridine derivatives.

Key Observations :

- Trifluoromethylphenyl substituents (e.g., in ) increase hydrophobicity and metabolic stability, whereas amino groups (as in ) may improve solubility and bioactivity.

Physicochemical Properties

Table 2 compares melting points, solubility, and spectral data.

Key Observations :

- Melting points correlate with molecular symmetry and intermolecular interactions. Chloro and nitro substituents (e.g., ) elevate melting points due to increased polarity .

- Thiophene-containing compounds may exhibit unique UV-Vis absorption profiles due to extended conjugation .

Electronic and Reactivity Profiles

highlights quantum chemical studies on pyridine derivatives, revealing that energy gaps (ΔE) between HOMO and LUMO orbitals influence reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.